N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a benzofuran moiety, an oxadiazole ring, and a piperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Formation of Benzofuran-2-yl Intermediate: : The synthesis begins with the preparation of the benzofuran-2-yl intermediate. This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent such as acetic anhydride.
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Oxadiazole Ring Formation: : The benzofuran-2-yl intermediate is then reacted with hydrazine hydrate to form a hydrazone, which is subsequently cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring.
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Piperidine Carboxamide Formation: : The oxadiazole derivative is then coupled with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonyl piperidine intermediate.
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Final Coupling: : The final step involves the coupling of the sulfonyl piperidine intermediate with a suitable carboxamide derivative under conditions such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.
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Reduction: : The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon, resulting in the formation of hydrazine derivatives.
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Substitution: : The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carboxamide position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted piperidine carboxamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of benzofuran and oxadiazole derivatives with biological macromolecules. It may also serve as a lead compound in the development of new bioactive molecules.
Medicine
In medicinal chemistry, N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and oxadiazole moieties can bind to active sites, altering the function of the target molecule. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methylphenyl)sulfonyl)piperidine-4-carboxamide
- N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide
- N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-nitrophenyl)sulfonyl)piperidine-4-carboxamide
Uniqueness
The uniqueness of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its therapeutic efficacy.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S/c1-31-17-6-8-18(9-7-17)34(29,30)27-12-10-15(11-13-27)21(28)24-23-26-25-22(33-23)20-14-16-4-2-3-5-19(16)32-20/h2-9,14-15H,10-13H2,1H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYYKILNJZQYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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